molecular formula C21H28BNO4 B8648550 Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

Cat. No. B8648550
M. Wt: 369.3 g/mol
InChI Key: JLXAYICBXNKBDQ-UHFFFAOYSA-N
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Patent
US09321776B2

Procedure details

To a solution of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (Intermediate G21.2, 1.93 g, 5.76 mmol) in dry Dioxane (20 ml), 4 M hydrogen chloride 1,4 dioxane (5.76 ml, 23.03 mmol) was added and the solution was stirred for 1 h. Then, solvent was removed. Crude was dissolved in dry DCM (20.00 ml), N-(benzyloxycarbonyloxy)succinimide (1.964 ml, 6.91 mmol) and triethylamine (3.14 ml, 23.03 mmol) were added and the suspension was stirred for 1 h. Then, solvent was removed and the product was purified by Biotage Si 25 g with a gradient of heptane and EtOAc affording the title compound (810 mg, 2.194 mmol, 38.1% yield) as a white solid.
Quantity
5.76 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.964 mL
Type
reactant
Reaction Step Two
Quantity
3.14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Si
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
38.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:24])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH2:15][CH:14]3[N:16]([C:17]([O:19]C(C)(C)C)=[O:18])[CH:11]([CH2:12][CH2:13]3)[CH:10]=2)[O:3]1.O1CCOCC1.Cl.[CH2:32](OC(ON1C(=O)CCC1=O)=O)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.C(N(CC)CC)C>O1CCOCC1.CCOC(C)=O.CCCCCCC>[CH3:24][C:2]1([CH3:1])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH2:15][CH:14]3[N:16]([C:17]([O:19][CH2:32][C:33]4[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=4)=[O:18])[CH:11]([CH2:12][CH2:13]3)[CH:10]=2)[O:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)C
Name
Quantity
5.76 mL
Type
reactant
Smiles
O1CCOCC1.Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.964 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
Name
Quantity
3.14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Si
Quantity
25 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
Crude was dissolved in dry DCM (20.00 ml)
STIRRING
Type
STIRRING
Details
the suspension was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then, solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC2CCC(C1)N2C(=O)OCC2=CC=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.194 mmol
AMOUNT: MASS 810 mg
YIELD: PERCENTYIELD 38.1%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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